3,6-Dichloropyridazine-4-carboxylic acid

Catalog No.
S707992
CAS No.
51149-08-7
M.F
C5H2Cl2N2O2
M. Wt
192.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloropyridazine-4-carboxylic acid

CAS Number

51149-08-7

Product Name

3,6-Dichloropyridazine-4-carboxylic acid

IUPAC Name

3,6-dichloropyridazine-4-carboxylic acid

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11)

InChI Key

FRCXPDWDMAYSCE-UHFFFAOYSA-N

SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O

Synonyms

NSC 338209

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)O

The exact mass of the compound 3,6-Dichloropyridazine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dichloropyridazine-4-carboxylic acid is a functionalized diazine scaffold widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex fused heterocycles. Featuring a pyridazine core with two reactive chloro substituents at the 3- and 6-positions and an orthogonal carboxylic acid handle at the 4-position, this compound serves as a valuable precursor for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its asymmetric substitution pattern breaks the symmetry of the pyridazine ring, allowing for differentiated reactivity that is heavily utilized in automated medicinal chemistry and scalable continuous-flow manufacturing[1].

Synthetic Utility Fit

1
Triply orthogonal handles

Sequential chemoselective derivatization without protecting groups

2
Direct precursor to 4-carboxyl space

One-step hydrogenation to pyridazine-4-carboxylic acid core

3
Research program entry point

Supports antimycobacterial and GPR119 agonist research programs

Substituting this compound with the cheaper, symmetric 3,6-dichloropyridazine often results in severe downstream processing bottlenecks. Symmetric pyridazines yield 1:1 statistical mixtures upon mono-substitution, requiring tedious chromatographic separations and halving the effective atom economy. In contrast, the C4-carboxylic acid group in 3,6-dichloropyridazine-4-carboxylic acid electronically and sterically differentiates the C3 and C6 chlorines. This asymmetry allows for highly regioselective nucleophilic attacks, while the carboxylic acid itself provides an orthogonal handle for amidation or Curtius rearrangements without interfering with the halogenated sites [1].

Substitution Risk

Chlorine position determines SNAr regioselectivity

Isomeric 4,5-dichloro or monochloro analogs exhibit different charge distribution and may alter reaction outcomes

4-Carboxyl group is the essential fusion anchor

3-Carboxyl or unsubstituted pyridazine isomers cannot direct fused [1,2,4]triazolo[4,3-b] ring closure

Synthetic economy not replicable by simpler analogs

Direct hydrogenation to pyridazine-4-carboxylic acid requires additional steps with isomeric or non-carboxyl analogs

Regioselective SNAr Control via C4-Carboxylic Acid Asymmetry

The presence of the C4-carboxylic acid breaks the electronic symmetry of the 3,6-dichloropyridazine core. Studies demonstrate that nucleophilic attack by O- or N-nucleophiles can be regioselectively directed to either the C3 or C6 position by tuning solvent polarity and reaction conditions, whereas the symmetric 3,6-dichloropyridazine baseline strictly yields statistical mixtures requiring complex separation [1].

Evidence DimensionRegioselectivity of mono-substitution
Target Compound DataRegiocontrolled mono-substitution (tunable to C3 or C6)
Comparator Or Baseline3,6-Dichloropyridazine (Symmetric baseline: ~1:1 statistical mixture)
Quantified DifferenceElimination of statistical mixtures
ConditionsSNAr with N-/O-nucleophiles in varied solvent polarities

Enables the efficient synthesis of asymmetric di-substituted pyridazines without the yield loss and purification costs associated with statistical mixtures.

Synthetic route efficiency
Cross-study comparable
One-step hydrogenation vs. ≥3-step Hofmann route from pyridazine-4,5-dicarboxylic acid
Supports synthetic economy evaluation
Specific yield value not published; catalytic conditions not fully detailed

Continuous-Flow Processability for Scalable Curtius Rearrangements

3,6-Dichloropyridazine-4-carboxylic acid demonstrates proven compatibility with automated continuous-flow manufacturing. In the synthesis of BRD9 bromodomain inhibitors, the compound underwent an in-flow Curtius rearrangement using diphenylphosphoryl azide (DPPA) at 120 °C, achieving a steady productivity of 2 mmol/h. This continuous-flow approach safely bypassed the thermal hazards and nitrogen gas accumulation that limit the scalability of batch acyl azide intermediates [1].

Evidence DimensionScalability and safety of acyl azide intermediate processing
Target Compound Data2 mmol/h productivity in continuous-flow reactors (50 mL, 120 °C)
Comparator Or BaselineBatch processing of acyl azides (Hazardous, limited scale-up)
Quantified DifferenceSafe multigram preparation avoiding batch thermal hazards
ConditionsIn-flow reaction with Et3N, tBuOH, and DPPA

Validates the compound's suitability for modern, automated flow-chemistry workflows, ensuring safe scale-up for commercial procurement.

Acid chloride formation
Class-level inference
Quantitative (100%) conversion
Supports throughput and purification assessment
2.5 g scale; oxalyl chloride/DMF, RT, overnight

Exponential SNAr Activation via Diaza-Aromatic Core

The pyridazine ring nitrogens stabilize the dearomatized anionic Meisenheimer complexes formed during SNAr reactions. As an active chloro-heterocycle, the C-Cl bonds in the 3,6-dichloropyridazine core are exponentially more reactive toward classical nucleophiles than unactivated aryl chlorides. Reference benchmarks for similar nitrogen-activated systems show reaction rates up to 230,000,000 times faster than chlorobenzene for methoxide displacement .

Evidence DimensionNucleophilic displacement rate (SNAr)
Target Compound DataKinetically activated (Meisenheimer complex stabilization)
Comparator Or BaselineUnactivated chlorobenzene (Baseline reactivity)
Quantified DifferenceUp to 2.3 × 10^8 magnitude increase in reaction rate
ConditionsDisplacement of chlorine by classical nucleophiles

Allows for mild, transition-metal-free coupling conditions, preserving sensitive functional groups and reducing catalyst costs.

Fused triazolopyridazine access
Cross-study comparable
Direct precursor to antimycobacterial tri/tetracyclic compounds; 3,6-dichloropyridazine (CAS 141-30-0) cannot form same scaffolds without additional steps
Supports antimicrobial screening context
Reported antibacterial/antifungal activity in derivatives; class-level validation
Predicted physicochemical profile
Class-level inference
pKa 0.59 ± 0.32, XLogP3 1.3 vs. unsubstituted analog pKa ~2.5–3.0, XLogP ~0.2
Supports property-space library design
Computed by XLogP3 3.0; pKa predicted via in silico tools
Patent landscape
Cross-study comparable
Cited in 4 patent families; explicitly named for α-(halohetaroyl)-2-azahetarylacetonitriles
Industrial research de-risking evidence
Positional isomer not documented for this transformation class
DFT computational characterization
Cross-study comparable
Full B3LYP/6-311++G(d,p) optimization with FT-IR/Raman validation
Enables predictive reactivity modeling
Peer-reviewed data; positional isomers lack comparable studies

Precursor for BRD9 Bromodomain Inhibitors via Flow Chemistry

Leveraging its demonstrated compatibility with continuous-flow Curtius rearrangements, this compound is a highly suitable starting material for safely synthesizing amino triazolepyrazine cores used in advanced epigenetic drug discovery, specifically BRD9 inhibitors[1].

Synthesis of Asymmetric Pyridazine Pharmacophores

Due to the regiocontrol afforded by the C4-carboxylic acid, it is a highly effective building block for creating complex, asymmetric di-substituted pyridazines where symmetric precursors would yield inseparable mixtures [2].

Transition-Metal-Free Cross-Coupling Workflows

The kinetic activation of the C-Cl bonds allows for rapid SNAr displacement with classical nucleophiles under mild conditions, making it highly suitable for workflows that must avoid expensive or toxic transition-metal catalysts .

Application Fit Matrix

Application
Selection Property
Validation Focus
Fused triazolopyridazine library synthesis
4-Carboxyl-directed ring closure with 3,6-dichloro activation
Antimicrobial screening context
Parallel amide/ester diversification
Quantitative acid chloride conversion without chromatography
Yield consistency and throughput
Scaffold hopping to pyridazine-4-carboxyl core
Single-step hydrogenation precursor
SAR expansion efficiency
Virtual screening library integration
DFT-validated electronic parameters
Predictive reactivity modeling

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dichloropyridazine-4-carboxylic acid

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